2-(ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole
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Overview
Description
2-(Ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the ethylsulfonyl and fluorobenzyl groups in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the ethylsulfonyl group: This step involves the sulfonylation of the benzimidazole core using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the fluorobenzyl group: The final step is the alkylation of the sulfonylated benzimidazole with 2-fluorobenzyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-(Ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the fluorobenzyl group can improve lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole
- 2-(Ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole
- 2-(Ethylsulfonyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole
Uniqueness
2-(Ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole is unique due to the specific combination of the ethylsulfonyl and 2-fluorobenzyl groups, which confer distinct chemical and biological properties. This combination can result in enhanced stability, improved binding affinity, and increased biological activity compared to similar compounds.
Biological Activity
2-(ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzimidazole Core : The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
- Introduction of the Ethylsulfonyl Group : This is achieved through a sulfonylation reaction using ethylsulfonyl chloride.
- Fluorobenzyl Group Addition : The 2-fluorobenzyl moiety is introduced via nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential in different therapeutic areas.
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been tested against breast cancer cell lines (MCF-7) and showed promising results in inhibiting cell proliferation and inducing apoptosis .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | TBD | Apoptosis induction |
Related benzimidazole derivative | MCF-7 | 15.5 | Bcl-2 inhibition |
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Studies indicate that benzimidazole derivatives can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Interaction : It could bind to receptors that modulate cellular signaling pathways related to growth and apoptosis.
Case Studies
Several case studies have demonstrated the efficacy of benzimidazole derivatives in preclinical models:
- Breast Cancer Model : A study evaluated the anticancer effects of a series of alkylsulfonyl benzimidazoles, including derivatives similar to this compound, on MCF-7 cells. Results showed a significant reduction in cell viability and increased apoptosis markers .
- Antimicrobial Testing : Another study investigated the antimicrobial properties of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria, revealing effective inhibition rates that suggest further exploration for therapeutic applications .
Properties
IUPAC Name |
2-ethylsulfonyl-1-[(2-fluorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-2-22(20,21)16-18-14-9-5-6-10-15(14)19(16)11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVMUOPHFHMANZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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